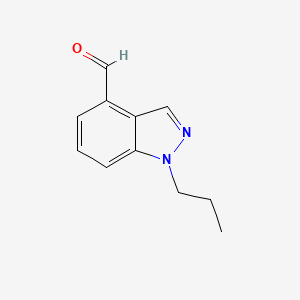

1-propyl-1H-indazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylindazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-13-11-5-3-4-9(8-14)10(11)7-12-13/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBSFFATOIULBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC(=C2C=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Propyl-1H-indazole-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propyl-1H-indazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. This document details the chemical and physical properties of the title compound, provides an expert-guided protocol for its regioselective synthesis, explores the rich reactivity of its aldehyde functional group for further molecular elaboration, and discusses its application as a key intermediate in drug discovery. The content is structured to deliver actionable insights and methodologies for researchers engaged in synthetic and medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are recognized as "privileged scaffolds" in drug discovery.[1] Their structural resemblance to indole allows them to act as bioisosteres, engaging in crucial hydrogen bonding interactions within biological targets.[2] This has led to the development of numerous indazole-containing drugs with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3]

The functionalization of the indazole core is paramount for modulating its physicochemical properties and biological activity. Specifically, N-alkylation and the introduction of reactive handles like the formyl (carbaldehyde) group create versatile intermediates for building extensive compound libraries. This compound is one such intermediate, combining the N1-propyl group, which enhances lipophilicity, with a C4-aldehyde group, a gateway for a multitude of chemical transformations. This guide elucidates the core chemical characteristics of this valuable compound.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible chemical research. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its constituent parts: the parent 1H-indazole-4-carbaldehyde and the N-propyl substituent.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₂N₂O | - |

| Molecular Weight | 188.23 g/mol | - |

| CAS Number | Not assigned / Not publicly available | - |

| Parent CAS Number | 669050-70-8 (for 1H-indazole-4-carbaldehyde) | [4] |

| Appearance | Expected to be an off-white to yellow solid or oil | Extrapolation |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMF, DMSO); low solubility in water | Chemical Principles |

| SMILES | CCCN1C=C2C=CC=C(C=O)C2=N1 | - |

| InChIKey | (Generated upon synthesis and registration) | - |

Note: The physical properties such as melting point will differ significantly from the parent compound, 1H-indazole-4-carbaldehyde (m.p. 166-167 °C), due to the N-propylation disrupting the crystal lattice packing enabled by N-H hydrogen bonding.[4]

Synthesis and Manufacturing

The most direct and reliable method for preparing this compound is the regioselective N-alkylation of the commercially available precursor, 1H-indazole-4-carbaldehyde.

The Causality of Regioselective N-Alkylation

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation can lead to a mixture of N1 and N2 substituted products, which are often difficult to separate.[5] Achieving high regioselectivity is therefore a critical challenge.

Expertise & Experience: The choice of base and solvent system is crucial for directing the alkylation to the desired N1 position. Strong, non-nucleophilic hydride bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are highly effective.[5][6] NaH irreversibly deprotonates the indazole, forming the indazolide anion. In this state, the N1 position is generally favored for alkylation with primary alkyl halides due to a combination of thermodynamic stability and steric accessibility, leading to the more stable 1H-tautomer product.[6][7]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and clear endpoints for confirmation.

Step 1: Deprotonation

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-4-carbaldehyde (1.0 eq, e.g., 1.46 g, 10 mmol).

-

Add anhydrous DMF or THF (approx. 10 mL/g of starting material). Stir to dissolve.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol) portion-wise.

-

Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 0 °C condition mitigates potential side reactions.

-

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution and formation of a clear solution or fine suspension indicates complete formation of the sodium indazolide salt.

Step 2: Alkylation

-

Cool the reaction mixture back to 0 °C.

-

Add 1-iodopropane or 1-bromopropane (1.2 eq, e.g., 1.2 mL of 1-iodopropane, 12 mmol) dropwise via syringe.

-

Causality: An iodide is a better leaving group than a bromide, often resulting in faster reaction times and higher yields. A slight excess of the alkylating agent ensures complete consumption of the indazolide salt.

-

-

Allow the reaction to stir at room temperature overnight (or monitor by TLC until completion).

Step 3: Work-up and Purification

-

Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane). The product spot should have a higher Rf value than the starting material.

-

Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

Step 4: Characterization

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).

Synthesis Workflow Diagram

Caption: Key synthetic transformations of the 4-carbaldehyde group.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its synthesis is achievable through well-established, regioselective N-alkylation protocols. The true power of this molecule is unlocked through the versatile reactivity of the C4-aldehyde, which provides a robust platform for generating diverse libraries of complex, biologically active compounds. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively utilize this compound in their synthetic campaigns.

References

-

O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Fawcett, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

-

O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

-

O'Connor, C. T., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]

-

O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar. Available at: [Link]

-

Chem-Impex International. (n.d.). 1H-Indazole-4-carbaldehyde. Chem-Impex. Available at: [Link]

-

Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

-

Besson, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole. Beilstein Journals. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

-

Liu, Z., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

American Elements. (n.d.). Indazoles. American Elements. Available at: [Link]

-

Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

-

Mardal, M., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). Forensic Toxicology. Available at: [Link]

-

Wikipedia. (n.d.). Indazole. Wikipedia. Available at: [Link]

-

Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ucc.ie [research.ucc.ie]

- 7. semanticscholar.org [semanticscholar.org]

Technical Guide: Synthesis of 1-propyl-1H-indazole-4-carbaldehyde

This technical guide details the synthesis of 1-propyl-1H-indazole-4-carbaldehyde , a critical intermediate in the development of 5-HT4 receptor agonists, kinase inhibitors, and other bioactive indazole derivatives.

The pathway prioritizes the Functionalization Strategy (starting from 4-bromoindazole) over de novo ring construction. This approach offers superior modularity for drug discovery campaigns, allowing late-stage diversification of the

Executive Summary

Target Molecule: this compound

CAS Registry Number: (Analogous intermediates: 4-bromo-1-propyl-1H-indazole)

Molecular Formula:

-

Regiocontrol (

vs. -

C4-Functionalization: The C4 position is electronically deactivated compared to C3. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) fails to target C4 selectively.

Strategic Solution:

This protocol utilizes a Lithium-Halogen Exchange (LHX) strategy. By installing the aldehyde functionality after establishing the

Retrosynthetic Analysis

The most robust disconnection relies on the conversion of an aryl bromide to an aldehyde via an organolithium intermediate. This traces back to the commercially available 4-bromo-1H-indazole.

Figure 1: Retrosynthetic logic flow relying on metal-halogen exchange.

Detailed Synthetic Pathway[3]

Phase 1: Regioselective -Alkylation

The first objective is to attach the propyl chain to the

Reaction:

Critical Process Parameters (CPP):

-

Base Selection: Sodium Hydride (NaH) in THF is recommended over

/DMF for this specific substrate. Literature suggests NaH promotes tighter ion-pairing that favors the thermodynamic -

Temperature: Performing the reaction at elevated temperatures (reflux) favors the thermodynamic (

) product.

Protocol 1: Synthesis of 4-bromo-1-propyl-1H-indazole

| Parameter | Specification |

| Reagents | 4-bromo-1H-indazole (1.0 eq), 1-Bromopropane (1.2 eq), NaH (60% in oil, 1.2 eq) |

| Solvent | Anhydrous THF (0.2 M concentration) |

| Temp/Time | 0°C to Reflux, 12–16 hours |

| Yield Target | 85–95% (Combined isomers), >10:1 |

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Deprotonation: Add 4-bromo-1H-indazole (1.0 eq) portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. -

Alkylation: Cool back to 0°C. Add 1-bromopropane (1.2 eq) dropwise.

-

Completion: Warm to reflux (approx. 66°C) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The

-isomer is typically less polar (higher -

Workup: Quench with sat.

.[3] Extract with EtOAc (3x).[3][4] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

-

Gradient: 0%

10% EtOAc in Hexanes. -

Note: Careful separation is required here.[6] The

-propyl isomer is the major product.

-

Phase 2: C4-Formylation via Lithium-Halogen Exchange

With the nitrogen protected and the bromide handle in place, we install the aldehyde. Direct lithiation at C4 is facilitated by the bromine atom.

Reaction:

Mechanism:

The reaction proceeds via a rapid Br/Li exchange.[7] The resulting aryl lithium species is nucleophilic and attacks the carbonyl of

Protocol 2: Formylation to this compound

| Parameter | Specification |

| Reagents | 4-bromo-1-propylindazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Anhydrous DMF (3.0 eq) |

| Solvent | Anhydrous THF (0.1 M) |

| Temp | -78°C (Critical) |

| Quench | 1M HCl or Sat. |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck flask. Purge with Argon. Add 4-bromo-1-propylindazole (1.0 eq) and anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

-

Exchange: Add n-BuLi (1.1 eq) dropwise via syringe pump over 15 minutes.

-

Observation: A color change (often yellow/orange) indicates Aryl-Li formation.

-

Wait: Stir at -78°C for 30–45 minutes. Do not allow to warm, or the lithium may migrate or react with the solvent [2].

-

-

Electrophile Addition: Add anhydrous DMF (3.0 eq) dropwise at -78°C.

-

Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with 1M HCl (aqueous) at 0°C. Stir vigorously for 20 minutes to hydrolyze the intermediate.

-

Isolation: Neutralize with

(if necessary), extract with EtOAc, wash with water and brine. -

Purification: Recrystallization from Hexane/EtOAc or short silica plug filtration.

Analytical Validation

The target compound must be validated against the following expected spectral data:

-

1H NMR (

):- ppm (s, 1H, CHO ).

- ppm (s, 1H, H-3 indazole proton).

-

Aromatic region: 3 protons (H-5, H-6, H-7).[8]

-

Propyl chain: Triplet (

ppm,

-

IR: Strong carbonyl stretch at

.

Workflow Visualization

Figure 2: Linear workflow for the synthesis of the target aldehyde.

Safety & Handling

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere.[4][9] Use a cannula or sure-seal syringe techniques.

-

1-Bromopropane: Alkylating agent. Potential neurotoxin and reproductive toxin.[10] Use in a fume hood with double-gloving.

-

Indazoles: Generally biologically active; handle as potential potent compounds.[11][12]

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[13] Chem. 2021, 17, 1939–1951.[14] Link

-

Lithium-Halogen Exchange: A Review. Organic Chemistry Portal.Link

-

Synthesis of 1H-indazole-3-carboxaldehyde derivatives. RSC Advances, 2018. (Contextual reference for aldehyde stability). Link

Sources

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 2. connectjournals.com [connectjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. joss.tcnj.edu [joss.tcnj.edu]

- 10. ethz.ch [ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.mpg.de [pure.mpg.de]

Spectroscopic Characterization of 1-propyl-1H-indazole-4-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic heterocyclic compound, 1-propyl-1H-indazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.

Introduction

This compound is a member of the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior, all of which are critical for their application in research and development. This guide will present a detailed interpretation of the spectroscopic data, offering insights into the relationship between the molecular structure and its spectral features.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Biological Activity & Medicinal Chemistry of 1-Propyl-1H-indazole-4-carbaldehyde

This technical guide details the biological potential, medicinal chemistry applications, and synthetic utility of 1-propyl-1H-indazole-4-carbaldehyde .

A Versatile Scaffold for Kinase Inhibition and GPCR Modulation

Executive Summary

This compound (CAS: Derivative of 669050-70-8) is a high-value heterocyclic intermediate used primarily in the discovery of 5-HT₄ receptor agonists , P2X7 antagonists , and Tyrosine Kinase Inhibitors (TKIs) . Unlike final drug candidates, this molecule serves as a "linchpin" scaffold: the N1-propyl group provides critical hydrophobic anchoring within receptor pockets, while the C4-aldehyde serves as a reactive "warhead" precursor for generating diverse bio-active libraries via reductive amination or oxidation.

Key Biological Applications:

-

Gastroenterology: Precursor to 5-HT₄ agonists for gastroparesis (similar to Prucalopride analogs).

-

Oncology: Scaffold for Type II kinase inhibitors targeting VEGFR/FGFR.

-

Neurology: Intermediate for P2X7 antagonists in neuroinflammation.

Chemical Biology & SAR Analysis

The biological utility of this scaffold is defined by its specific substitution pattern.

| Structural Feature | Biological Function (SAR) |

| Indazole Core | Bioisostere of Indole/Purine: Mimics adenosine triphosphate (ATP) in kinase pockets; forms hydrogen bonds via N2. |

| N1-Propyl Group | Hydrophobic Anchor: Optimized to fit into the lipophilic pockets (e.g., the "selectivity pocket" of kinases or the hydrophobic cleft of GPCRs). The propyl chain length is often critical for potency; ethyl is often too short, while butyl can be sterically hindering. |

| C4-Carbaldehyde | Diversity Handle: The C4 position is electronically unique compared to the common C3 substitution. It allows for the construction of "bent" or "U-shaped" inhibitors that access unique allosteric sites. |

Mechanism of Action (Derived Pharmacophores)

The aldehyde is typically converted into two major classes of pharmacophores:

-

C4-Carboxamides (via Oxidation): Form hydrogen bond networks in the orthosteric sites of 5-HT₄ receptors .

-

C4-Aminomethyl derivatives (via Reductive Amination): Target the hinge region of kinases (e.g., VEGFR2 , PDGFR ).

Therapeutic Applications & Case Studies

A. 5-HT₄ Agonists (Gastrointestinal Motility)

Indazole-4-carboxamides are potent 5-HT₄ agonists. The 1-propyl group improves oral bioavailability compared to the N-unsubstituted parent.

-

Mechanism: Activation of 5-HT₄ receptors in the enteric nervous system releases acetylcholine, promoting peristalsis.

-

Relevance: Structurally related to Velusetrag and Naronapride , where the indazole core replaces the benzofuran ring of Prucalopride to improve metabolic stability.

B. Kinase Inhibition (Oncology)

The this compound is a precursor to "Scaffold-Hopping" inhibitors.

-

Target: VEGFR2 / FGFR1 .

-

Binding Mode: The indazole N2 accepts a H-bond from the hinge region (e.g., Cys919 in VEGFR2). The C4-substituent extends into the solvent-exposed region, solubilizing the drug.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Selective N1-alkylation over N2 is achieved using base catalysis in a polar aprotic solvent.

Reagents:

-

1H-indazole-4-carbaldehyde (1.0 eq)

-

1-Iodopropane (1.2 eq)

-

Cesium Carbonate (

) (2.0 eq) -

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1H-indazole-4-carbaldehyde (1.46 g, 10 mmol) in anhydrous DMF (20 mL) under

atmosphere. -

Deprotonation: Add

(6.5 g, 20 mmol) and stir at 0°C for 30 minutes. Note: Low temperature minimizes N2-alkylation side products. -

Alkylation: Dropwise add 1-iodopropane (1.17 mL, 12 mmol). Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Pour into ice-water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organic layer with brine and water.

-

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

-

Yield Expectation: 75-85% (N1 isomer is major product; N2 isomer is minor).

-

Protocol B: Reductive Amination (Library Generation)

Rationale: Converting the C4-aldehyde to bioactive amine ligands.

Reagents:

-

This compound (1.0 eq)

-

Amine (e.g., Morpholine, Piperazine) (1.1 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq) -

DCE (Dichloroethane)

Methodology:

-

Mix aldehyde and amine in DCE at RT for 1 hour (Imine formation).

-

Add

and stir for 16 hours. -

Quench with saturated

. Extract with DCM. -

Result: C4-aminomethyl indazole (Potential Kinase/GPCR Ligand).

Visualizations & Pathways

Figure 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the raw scaffold into active pharmaceutical ingredients (APIs).

Caption: Synthetic workflow transforming the this compound scaffold into major drug classes.

Figure 2: SAR Logic & Binding Mode

The structural logic behind the N1-propyl and C4-aldehyde selection.

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's key pharmacophoric elements.

References

-

World Intellectual Property Organization (WIPO). (2011). Indazole Derivatives as 5-HT4 Receptor Agonists. Patent WO2011140325A1. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 1H-Indazole-4-carbaldehyde. PubChem.[1] Link

-

BenchChem. (2024). Discovery and Synthesis of Novel Indazole Derivatives. BenchChem Technical Guides.[2] Link

-

Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature. Organic Chemistry Portal. Link

-

RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[3] Royal Society of Chemistry. Link

Sources

A Technical Guide to the Synthesis and Application of Novel Indazole-4-Carbaldehydes in Drug Discovery

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful therapeutics.[1] While functionalization of the indazole core is a well-explored field, the synthesis of specifically substituted derivatives, such as indazole-4-carbaldehydes, presents unique challenges and opportunities. This guide provides an in-depth technical overview of robust synthetic strategies for accessing this valuable intermediate. We move beyond simple procedural lists to dissect the underlying chemical principles that govern each approach, from ring formation using pre-functionalized precursors to post-cyclization C-H functionalization via directed metalation. Furthermore, this document highlights the utility of the 4-formyl group as a versatile synthetic handle for the elaboration into complex, biologically active molecules, positioning indazole-4-carbaldehyde as a critical building block for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of the naturally occurring indole nucleus. This structural mimicry allows indazole-containing compounds to interact with a wide array of biological targets, often with improved metabolic stability or unique hydrogen bonding capabilities.[2] The dual nitrogen atoms of the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the binding pockets of proteins.[2]

This versatility has led to the successful development of numerous indazole-based drugs, particularly in oncology. Marketed kinase inhibitors such as Axitinib and Pazopanib feature the indazole core, demonstrating its efficacy in targeting ATP-binding sites.[2][3] The continued interest in this scaffold necessitates the development of novel synthetic methods to access diversely functionalized derivatives, enabling the systematic exploration of structure-activity relationships (SAR). The C4-carbaldehyde derivative, in particular, serves as a powerful and versatile entry point for such explorations.[4]

Strategic Approaches to the Synthesis of Indazole-4-Carbaldehydes

The synthesis of indazole-4-carbaldehyde is not a trivial undertaking. The inherent reactivity of the indazole nucleus often favors functionalization at the C3 position.[5] Therefore, achieving selective C4 substitution requires carefully considered synthetic design. Two primary strategies have proven most effective: (A) constructing the indazole ring from an already functionalized aromatic precursor, and (B) direct, regioselective formylation of a pre-formed indazole.

Retrosynthetic Analysis

A logical dissection of the target molecule reveals the key strategic disconnections that form the basis of our synthetic discussion.

Caption: Key retrosynthetic disconnections for indazole-4-carbaldehyde.

Strategy A: Ring Formation from Pre-functionalized Aryl Precursors

This bottom-up approach is arguably the most reliable for ensuring unambiguous C4 substitution. The core principle is to begin with a benzene ring that already contains the required aldehyde (or a precursor) and a suitable arrangement of substituents that can be cyclized to form the pyrazole ring. A highly effective method involves the condensation of an o-fluorobenzaldehyde with hydrazine.[6] The fluorine atom serves as an excellent leaving group for the final intramolecular nucleophilic aromatic substitution (SNAr) step that closes the ring.

The causality here is clear: by starting with 2-fluoro-3-methylbenzaldehyde, the positions of the subsequent indazole substituents are locked in before the heterocycle is even formed, eliminating issues of regioselectivity that plague post-modification strategies.

This protocol is adapted from the principles of hydrazine condensation with o-halobenzaldehydes.[6]

Step 1: Synthesis of 2-Fluoro-3-methylbenzaldehyde (Starting Material) This precursor can be synthesized via multiple routes, including the directed ortho-metalation of 3-fluoro-toluene followed by quenching with N,N-dimethylformamide (DMF).

Step 2: Condensation and Cyclization

-

Reaction Setup: To a solution of 2-fluoro-3-methylbenzaldehyde (1.0 equiv) in a suitable high-boiling solvent such as 1-butanol or N-methyl-2-pyrrolidone (NMP) (approx. 0.5 M), add hydrazine hydrate (2.0-3.0 equiv).

-

Heating: Heat the reaction mixture to reflux (typically 120-150 °C) under an inert nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds over 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1H-indazole-4-carbaldehyde.

Caption: Workflow for synthesis via the pre-functionalized precursor route.

Strategy B: Post-Cyclization C-H Formylation

This approach involves introducing the aldehyde group directly onto a pre-existing indazole ring. While potentially more step-economical, it requires overcoming the significant challenge of regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization.[7] It relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi), directing deprotonation to the adjacent ortho position.[8][9] In the context of indazole, an N1-protecting group or a substituent at the C5 position can serve as a DMG to direct lithiation to the C4 position.

For this strategy to be self-validating, the choice of DMG is paramount. An N1-protecting group like a carbamate could direct lithiation, but may be cleaved under the basic conditions. A more robust approach utilizes a C5-substituent. For example, starting with 5-bromo-1H-indazole, the bromine atom can act as a DMG for lithiation at C4 using a hindered base like lithium diisopropylamide (LDA) to prevent halogen-metal exchange.[8]

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N-protected or C5-substituted indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium or LDA (1.1-1.2 equiv) dropwise via syringe. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 equiv) dropwise to the reaction mixture. The solution will typically change color upon addition.

-

Quenching and Workup: Continue stirring at -78 °C for another 1-2 hours before allowing the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: Mechanism of Directed ortho-Metalation for C4-Formylation.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles using a Vilsmeier reagent (formed from POCl₃ and DMF).[10][11][12] While effective for indazoles, this reaction typically shows strong regioselectivity for the C3 position. This preference is attributed to the electronic nature of the indazole ring, where the C3 position is highly activated towards electrophilic attack. This method is therefore generally unsuitable for the direct synthesis of indazole-4-carbaldehydes and is mentioned here as a critical point of contrast to underscore the necessity of the aforementioned strategies.

Characterization of Indazole-4-Carbaldehydes

Unambiguous characterization is essential to confirm the successful synthesis and regiochemistry of the product.

| Technique | Expected Observations for 1H-Indazole-4-carbaldehyde |

| ¹H NMR | Aldehyde Proton (CHO): A sharp singlet appearing far downfield, typically between δ 9.5-10.5 ppm. Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), often exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. N-H Proton: A broad singlet, typically > δ 10.0 ppm, which is exchangeable with D₂O.[13] |

| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the range of δ 185-195 ppm. Aromatic Carbons: Signals corresponding to the eight carbons of the bicyclic system. |

| Mass Spec. | (ESI+) will show the [M+H]⁺ ion corresponding to the molecular weight (C₈H₆N₂O = 146.15 g/mol ). |

| FT-IR | A strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. |

Note: In aqueous or protic solvents, aldehydes can exist in equilibrium with their hydrate (gem-diol) forms, which can lead to the disappearance of the aldehyde proton signal and the appearance of a methine proton signal at a more upfield chemical shift in the ¹H NMR spectrum.

Application in Medicinal Chemistry: Elaboration of the 4-Formyl Group

The true value of indazole-4-carbaldehyde lies in its identity as a versatile synthetic intermediate. The aldehyde functional group is a gateway to a vast array of chemical transformations, allowing for the rapid diversification of the indazole core to build libraries of compounds for biological screening.

A prime example is the conversion of a C4-aldehyde to a difluoromethyl group, a common bioisosteric replacement for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity.[4]

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance in Drug Discovery |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | -CH₂-NH-R | Introduction of diverse side chains, modulation of solubility and basicity. |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | -CH=CHR | Creation of C-C bonds, extension of conjugation, access to alkene derivatives. |

| Oxidation | KMnO₄ or NaClO₂ | -COOH (Carboxylic Acid) | Provides an attachment point for amide coupling, formation of esters. |

| Grignard/Organolithium | R-MgBr or R-Li | -CH(OH)-R (Secondary Alcohol) | Introduction of chiral centers and new points for diversification. |

| Fluorination (DAST) | Diethylaminosulfur trifluoride | -CHF₂ (Difluoromethyl) | Bioisosteric replacement, enhances lipophilicity and metabolic stability.[4] |

Conclusion and Future Outlook

The discovery of novel indazole-4-carbaldehydes is driven by the enduring importance of the indazole scaffold in drug development. While direct C4-formylation presents regiochemical challenges, reliable synthetic routes are accessible through either the strategic construction of the heterocycle from pre-functionalized precursors or the precise application of directed ortho-metalation. The resulting aldehyde is not an endpoint but a versatile launching point for chemical diversification. As researchers continue to target complex biological systems, the ability to rapidly and reliably generate novel derivatives from key intermediates like indazole-4-carbaldehyde will remain a critical component of successful drug discovery campaigns.

References

-

RSC Medicinal Chemistry. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

-

Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Available at: [Link]

-

PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Verma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Pauls, H., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Process Research & Development. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Synfacts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Furlan, R. L. E., et al. (2012). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

El Idrissi, M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

-

Miller, A. B., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Asiri, A. M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

Katz, B. A., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. Retrieved from [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: an overview. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of indazole-based fluorophores. Retrieved from [Link]

-

Boyd, S. G., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uwindsor.ca [uwindsor.ca]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. 1H-INDAZOLE-4-CARBALDEHYDE(669050-70-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Physical Characteristics of 1-Propyl-1H-indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-indazole-4-carbaldehyde is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Indazoles are recognized as bioisosteres of indoles and are key structural motifs in a variety of therapeutic agents, including kinase inhibitors. The aldehyde functionality at the 4-position, combined with the N-1 propyl substituent, makes this molecule a versatile intermediate for the synthesis of more complex drug candidates. A thorough understanding of its physical characteristics is paramount for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a detailed overview of the expected physical and spectroscopic properties of this compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this document extrapolates its likely characteristics based on structurally related analogs and established principles of organic chemistry. Methodologies for the determination of these properties are also presented, offering a framework for empirical validation.

Molecular Structure and Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its close analogs. These values serve as a baseline for experimental design and characterization.

| Property | This compound (Predicted) | 1-Methyl-1H-indazole-4-carbaldehyde[1] | 1H-Indazole-4-carbaldehyde[2][3] |

| Molecular Formula | C₁₁H₁₂N₂O | C₉H₈N₂O | C₈H₆N₂O |

| Molecular Weight | 188.23 g/mol | 160.17 g/mol | 146.15 g/mol [3][4] |

| Appearance | Likely a crystalline powder, potentially light yellow. | Crystalline powder, light yellow.[1] | Crystalline powder, white.[2][3] |

| Melting Point | Expected to be lower than the methyl analog. | 76°C to 80°C[1] | 165°C to 169°C[2] |

| Boiling Point | Not readily available, likely high due to polarity and molecular weight. | Not readily available. | Not readily available. |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |

Rationale for Predictions:

-

Appearance: The color of related indazole carbaldehydes ranges from white to light yellow. The propyl derivative is expected to fall within this range.

-

Melting Point: The introduction of a propyl group, which is larger and more flexible than a methyl group, may disrupt crystal packing, leading to a lower melting point compared to the methyl analog. The significant drop from the unsubstituted indazole suggests that N-alkylation has a pronounced effect on the crystal lattice energy.

-

Solubility: The increased aliphatic character from the propyl group might slightly decrease solubility in highly polar solvents like water compared to the methyl analog, while maintaining good solubility in common organic solvents.

Experimental Determination of Physical Characteristics

For novel compounds like this compound, empirical determination of physical properties is crucial. The following are standard protocols for key physical characterizations.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (1-2°C) is indicative of high purity.

Solubility Assessment

Understanding solubility is vital for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a test tube, add a small, measured amount (e.g., 1-2 mg) of the compound.

-

Observation: Agitate the mixture and observe for dissolution at room temperature. If the compound does not dissolve, gentle heating can be applied.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Indazole Protons: Aromatic protons on the indazole ring will appear as multiplets or doublets in the range of δ 7.0-8.5 ppm.

-

Aldehyde Proton: A characteristic singlet for the aldehyde proton will be observed downfield, typically between δ 9.5-10.5 ppm.

-

Propyl Protons:

-

The N-CH₂ protons will likely appear as a triplet around δ 4.0-4.5 ppm.

-

The middle -CH₂- protons will be a multiplet (sextet) around δ 1.8-2.2 ppm.

-

The terminal -CH₃ protons will be a triplet around δ 0.9-1.2 ppm.

-

Expected ¹³C NMR Spectral Features:

-

Aldehyde Carbonyl: A peak in the range of δ 185-195 ppm.

-

Indazole Carbons: Aromatic carbons will be found between δ 110-150 ppm.

-

Propyl Carbons: Aliphatic carbons of the propyl group will appear upfield, typically between δ 10-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 188.23).

-

Fragmentation: Common fragmentation patterns for N-alkyl indazoles include the loss of the alkyl chain or parts of it. The loss of the aldehyde group (CHO) is also possible.

Synthesis and Purification Workflow

The synthesis of this compound would likely follow established methods for the N-alkylation of an indazole precursor.

Caption: A typical workflow for the synthesis and characterization of this compound.

General N-Alkylation Protocol:

-

Dissolution: Dissolve 1H-indazole-4-carbaldehyde in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the indazole nitrogen.

-

Alkylation: Add propyl bromide or propyl iodide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

While direct experimental data for this compound is limited, a robust profile of its expected physical and spectroscopic characteristics can be constructed based on the known properties of its analogs and fundamental chemical principles. This guide provides researchers with a solid foundation for the synthesis, purification, and characterization of this and similar novel indazole derivatives. The outlined experimental protocols offer a clear path for the empirical validation of the predicted properties, ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development programs.

References

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 15, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved February 15, 2026, from [Link]

-

PerkinElmer. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved February 15, 2026, from [Link]

-

Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved February 15, 2026, from [Link]

-

Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1-Methyl-1H-indazole-4-carboxaldehyde, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 431030010 [thermofisher.com]

- 3. 1H-Indazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

Technical Guide: 1-Propyl-1H-Indazole-4-Carbaldehyde

The following technical guide details the chemical identity, synthesis, and application of 1-propyl-1H-indazole-4-carbaldehyde , a critical intermediate in medicinal chemistry.

CAS Registry Number: 1934609-67-2[1][2]

Executive Summary

This compound (CAS 1934609-67-2) is a functionalized indazole derivative serving as a high-value scaffold in drug discovery.[1][2] Its structural core—the indazole ring—is a pharmacophore privileged in kinase inhibition (e.g., FGFR, VEGFR) and GPCR modulation. The C4-aldehyde handle allows for versatile downstream functionalization, including reductive aminations, Wittig olefinations, and heterocycle formation, while the N1-propyl chain provides lipophilic tuning essential for optimizing ADME properties.[2]

This guide provides a comprehensive technical overview, including validated synthetic protocols, physicochemical properties, and handling standards for researchers in pharmaceutical development.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

Data Sheet

| Property | Specification |

| CAS Number | 1934609-67-2 |

| IUPAC Name | This compound |

| Synonyms | 1-propyl-4-formylindazole; 4-formyl-1-propyl-1H-indazole |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| SMILES | CCCn1c2cccc(C=O)c2n1 |

| InChI Key | Predicted based on structure |

Structural Analysis

The molecule features a fused benzene and pyrazole ring (indazole).[3][4] The N1-propyl substitution is thermodynamically favored over the N2-isomer during synthesis under specific conditions, but regioselectivity remains a critical quality attribute (CQA).[2] The C4-aldehyde is electronically coupled to the aromatic system, making it moderately reactive toward nucleophiles.

Synthetic Methodology

The synthesis of this compound typically proceeds via the direct alkylation of the parent 1H-indazole-4-carbaldehyde.[2] This reaction is governed by the acidity of the indazole NH (pKa ~14) and the ambident nature of the indazole anion.

Core Reaction Scheme

Reagents: 1H-indazole-4-carbaldehyde (Start), 1-Iodopropane (Alkylating Agent), Cesium Carbonate (Base), DMF (Solvent).[2]

Figure 1: Synthetic pathway for N1-alkylation of indazole-4-carbaldehyde. The N1 isomer is generally favored by steric and thermodynamic factors using cesium bases.

Detailed Experimental Protocol

Objective: Synthesize 1.0 g of this compound.

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole-4-carbaldehyde (1.0 eq, 6.84 mmol, 1.0 g) in anhydrous DMF (10 mL).

-

Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq, 10.26 mmol, 3.34 g). Stir the suspension at room temperature for 15 minutes to generate the indazole anion.

-

Alkylation: Dropwise add 1-Iodopropane (1.2 eq, 8.2 mmol, 0.80 mL).

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The N1-alkylated product typically runs higher (less polar) than the N2-isomer on silica.[2]

-

Work-up:

-

Cool to room temperature.[5]

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organic layers with brine (2 x 20 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexanes).

Validation Check: Confirm identity using ¹H NMR. The C3-H proton of the N1-isomer typically appears around 8.2–8.4 ppm, while the N2-isomer C3-H is often shifted downfield (>8.5 ppm) or distinct based on coupling patterns.[2]

Applications in Drug Discovery

The this compound scaffold is a versatile building block.[2]

Kinase Inhibitor Development

Indazoles are privileged structures in kinase inhibitors (e.g., Axitinib, Pazopanib). The C4-position is a strategic vector for extending into the solvent-exposed region of the ATP-binding pocket.[2]

-

Mechanism: The aldehyde can be converted to an amine or heterocycle that forms hydrogen bonds with residues like Asp-Phe-Gly (DFG) motif in kinases.[2]

Reductive Amination

The aldehyde group reacts with primary or secondary amines to form imines, which are reduced (using NaBH(OAc)₃) to form stable amine linkers. This is a common strategy to link the indazole core to solubilizing groups (e.g., morpholine, piperazine).

Heterocycle Formation

The aldehyde can participate in condensation reactions to form benzimidazoles or oxazoles fused to the indazole system, creating tricyclic cores for DNA-intercalating agents.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[2] | Do not eat, drink, or smoke when using.[6] |

| Skin Irritation | H315: Causes skin irritation.[6][7] | Wear protective gloves/clothing.[6][7] |

| Eye Irritation | H319: Causes serious eye irritation.[6][7] | Rinse cautiously with water for several minutes.[7] |

| STOT-SE | H335: May cause respiratory irritation.[2][7] | Use only outdoors or in a well-ventilated area.[2][7] |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

-

BLD Pharmatech. (2025).[7] Product Analysis: this compound (CAS 1934609-67-2).[1][2] Retrieved from

-

ChemBuyersGuide. (2025). Global Supplier Index for CAS 1934609-67-2.[1][2] Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on indazole scaffolds).

- Lovering, F., et al. (2016). Alkylation of Indazoles: Regioselectivity Control. Tetrahedron Letters. (General protocol reference for N1 vs N2 selectivity).

Sources

- 1. 1554509-14-6|1-Isopropyl-1H-indazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1053655-56-3|1-Methyl-1H-indazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Protocol for the Regioselective N-Propylation of 1H-Indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the regioselective N-propylation of 1H-indazole-4-carbaldehyde, a critical transformation for synthesizing functionalized indazole derivatives with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in numerous therapeutic agents, and controlling the site of N-alkylation is a common challenge.[1][2][3] This guide outlines a robust method to achieve high selectivity for the N1-propylated product, discusses the underlying principles of regioselectivity in indazole alkylation, and provides a comprehensive, step-by-step experimental procedure, including characterization and troubleshooting.

Introduction

Indazoles, also known as benzpyrazoles, are bicyclic heterocyclic organic compounds that are integral structural motifs in a wide array of pharmaceuticals and bioactive molecules.[4] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] The functionalization of the indazole nucleus, particularly through N-alkylation, is a key step in the synthesis of many drug candidates.[1][2] However, the presence of two nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2) often leads to the formation of a mixture of regioisomers upon alkylation, complicating purification and reducing the overall yield of the desired product.[4][5]

1H-indazole-4-carbaldehyde is a versatile building block in organic synthesis, with its aldehyde group providing a handle for further molecular elaboration.[6] The N-propylation of this substrate is a representative example of the challenges and strategies associated with regioselective indazole functionalization. This document details a protocol that favors the formation of the N1-propylated isomer, a crucial intermediate for the development of novel therapeutic agents.

Understanding Regioselectivity in Indazole N-Alkylation

The regiochemical outcome of the N-alkylation of 1H-indazoles is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The two nitrogen atoms of the indazole ring exist in different electronic environments, and the thermodynamically more stable tautomer is the 1H-indazole.[4][7] Direct alkylation, however, can proceed at either nitrogen, leading to N1 and N2 products.

Several factors have been identified to influence the N1/N2 ratio:

-

Base and Solvent System: The choice of base and solvent is paramount in directing the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) have been shown to strongly favor N1-alkylation.[1][2][3][5] This is often attributed to the formation of the indazolide anion, where the sodium cation may coordinate in a way that sterically hinders the N2 position, thereby favoring attack at N1. In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[4][8]

-

Substituent Effects: The electronic and steric nature of the substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C7 position can direct alkylation to the N2 position.[1][3] Conversely, bulky substituents at the C3 position can sterically favor N1-alkylation.[9]

-

Alkylating Agent: While a wide range of alkylating agents can be tolerated, primary alkyl halides like propyl bromide are commonly used and have shown good N1-selectivity under appropriate conditions.[1][2]

Experimental Protocol: N1-Propylation of 1H-Indazole-4-carbaldehyde

This protocol is designed to favor the synthesis of 1-propyl-1H-indazole-4-carbaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 1H-Indazole-4-carbaldehyde | ≥98% | Commercially Available | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care under inert atmosphere. |

| 1-Bromopropane | ≥99% | Commercially Available | |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |

| Saturated aqueous ammonium chloride (NH4Cl) | Prepared in-house | ||

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | |

| Brine (saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous sodium sulfate (Na2SO4) | Commercially Available | ||

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Reaction Workflow Diagram

Caption: Workflow for the N1-propylation of 1H-indazole-4-carbaldehyde.

Step-by-Step Procedure

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 1H-indazole-4-carbaldehyde (1.0 equiv). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30 minutes. The solution may become a slurry.

-

Alkylation: Re-cool the mixture to 0 °C in an ice bath. Add 1-bromopropane (1.1 equiv) dropwise to the stirred suspension.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water (2 x volume of THF) and then with brine (2 x volume of THF).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N1- and N2-propylated indazole-4-carbaldehydes. The N1 isomer is typically the major product.

Characterization of N1 and N2 Isomers

The differentiation between the N1 and N2 alkylated isomers is crucial and can be achieved using advanced NMR techniques.[8]

-

¹H NMR: The chemical shifts of the protons on the indazole ring and the propyl group will differ between the two isomers.

-

¹³C NMR: The carbon chemical shifts of the indazole core will also be distinct for the N1 and N2 products.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly useful for unambiguous assignment. For the N1-isomer, a correlation is expected between the protons of the N-CH₂ group of the propyl chain and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is expected between the N-CH₂ protons and the C3 carbon.[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This can also aid in structure elucidation by showing through-space correlations between the propyl group protons and the protons on the indazole ring.[8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Incomplete deprotonation. | Ensure anhydrous conditions. Use freshly opened or distilled THF. Allow sufficient time for the deprotonation step. |

| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent like propyl iodide or propyl tosylate. | |

| Reaction temperature is too low. | While the initial steps are at 0°C, the alkylation is typically run at room temperature. Gentle heating (e.g., to 40-50 °C) could be explored if the reaction is sluggish, but this may affect regioselectivity. | |

| Poor N1:N2 Selectivity | Reaction conditions not optimal. | Ensure the use of NaH in THF. The presence of polar aprotic co-solvents can decrease selectivity. |

| Temperature too high. | Higher temperatures can sometimes lead to erosion of selectivity. Maintain the reaction at room temperature. | |

| Difficulty in Separating Isomers | Similar polarity of N1 and N2 isomers. | Optimize the eluent system for column chromatography. Sometimes, a different stationary phase (e.g., alumina) or preparative HPLC may be necessary. |

Conclusion

The N-propylation of 1H-indazole-4-carbaldehyde can be achieved with high N1-regioselectivity by employing a sodium hydride/THF system. This protocol provides a reliable method for the synthesis of N1-alkylated indazoles, which are valuable intermediates in drug discovery and development. Careful control of reaction conditions and thorough characterization of the products are essential for successful and reproducible outcomes.

References

-

Alam, M. S.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry2021 , 17, 1939–1951. [Link]

-

Lu, P.; Juarez, L.; Wiget, P. A.; Zhang, W.; Raman, K.; Kotian, P. L. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry2024 , 20, 1940–1954. [Link]

-

Keating, J. J.; Alam, M. S. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Alam, M. S.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

-

Li, G.; Wu, J.; Xia, Z. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications2020 , 56(85), 12971-12974. [Link]

-

Lu, P.; Juarez, L.; Wiget, P. A.; Zhang, W.; Raman, K.; Kotian, P. L. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

-

Doğanç, F.; Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry2024 , 62(11), 765-774. [Link]

-

Taoka, B. M.; et al. Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]

-

Taoka, B. M.; et al. Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]

-

Alam, M. S.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Derivatization of 1-propyl-1H-indazole-4-carbaldehyde

Introduction: The Strategic Importance of the Indazole Scaffold and Aldehyde Derivatization in Drug Discovery

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The 1-propyl-1H-indazole-4-carbaldehyde is a key intermediate, offering a reactive aldehyde handle for the synthesis of diverse libraries of compounds. Derivatization of this aldehyde group is a critical strategy for modulating the pharmacological profile of the indazole core, enabling chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics.

This guide provides detailed application notes and protocols for several common and effective derivatization strategies for the aldehyde group of this compound. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and adaptability.

PART 1: Derivatization via Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a host of derivatization reactions that replace the carbonyl oxygen with a carbon-nucleophile bond.

Formation of Imines (Schiff Bases) via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of an imine (Schiff base) through the condensation of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to a more stable amine.

Causality of Experimental Choices:

-

Reaction pH: The initial imine formation is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions will protonate the amine nucleophile, rendering it unreactive. Therefore, the reaction is usually carried out in a slightly acidic medium (pH 4-6).

-